

(R)-(+)-2-Phenyl-1-propanol CAS number and identifiers

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Compound of Interest

Compound Name: (R)-(+)-2-Phenyl-1-propanol

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An In-Depth Technical Guide to (R)-(+)-2-Phenyl-1-propanol

Abstract

(R)-(+)-2-Phenyl-1-propanol is a chiral alcohol of significant interest in the fields of organic synthesis, pharmaceutical development, and fragrance chemistry. Its value is derived from its defined stereochemistry, which makes it a crucial chiral building block for the synthesis of enantiomerically pure, high-value molecules. This guide provides a comprehensive technical overview of **(R)-(+)-2-Phenyl-1-propanol**, covering its chemical identity, physicochemical properties, stereochemical assignment, enantioselective synthesis strategies, key applications, and analytical methodologies for determining enantiomeric purity. Detailed experimental protocols and safety information are included to support researchers and drug development professionals in its effective and safe utilization.

Chemical Identity and Identifiers

Precise identification is paramount for ensuring the correct stereoisomer is used in synthesis and research. The identifiers for **(R)-(+)-2-Phenyl-1-propanol** are consolidated below.

Identifier	Value	Source
CAS Number	19141-40-3	PubChem[1]
IUPAC Name	(2R)-2-phenylpropan-1-ol	PubChem[1]
Molecular Formula	C ₉ H ₁₂ O	PubChem[1]
Synonyms	(R)-2-Phenylpropan-1-ol, (+)-2- Phenyl-1-propanol	PubChem[1]
InChI	InChI=1S/C9H12O/c1-8(7- 10)9-5-3-2-4-6-9/h2- 6,8,10H,7H2,1H3/t8-/m0/s1	PubChem[1]
InChIKey	RNDNSYIPLPAXAZ- QMMMGPOBSA-N	PubChem[1]
Canonical SMILES	C--INVALID-LINK-- C1=CC=CC=C1	PubChem[1]
EC Number	677-807-5	PubChem[1]

Physicochemical and Stereochemical Properties

The physical properties and stereochemistry of a molecule dictate its behavior in chemical reactions and biological systems.

Physicochemical Data

The key physical properties are summarized in the following table.

Property	Value	Source
Molecular Weight	136.19 g/mol	PubChem[1][2]
Appearance	Colorless liquid	ECHEMI[3], PubChem[2]
Boiling Point	110-111 °C at 10 mmHg	ChemicalBook[4], Sigma-Aldrich[5]
Density	0.975 g/mL at 25 °C	ChemicalBook[4], Sigma-Aldrich[5]
Refractive Index (n ²⁰ /D)	1.526 - 1.527	ChemicalBook[4], Sigma-Aldrich[5]
Solubility	Insoluble in water; Soluble in ethyl alcohol	Flinn Scientific[6], ECHEMI[3]
Flash Point	94 °C (201.2 °F) - closed cup	Sigma-Aldrich[5]

Stereochemistry: The (R) Configuration

The designation "(R)" refers to the absolute configuration of the stereocenter (the chiral carbon atom, C2) as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 2-phenyl-1-propanol, the chiral carbon is bonded to a phenyl group, a methyl group, a hydroxymethyl group, and a hydrogen atom.

The assignment process involves prioritizing these four substituents:

- -CH₂OH (hydroxymethyl group): Highest priority (Priority 1) due to the oxygen atom.
- -C₆H₅ (phenyl group): Second priority (Priority 2).
- -CH₃ (methyl group): Third priority (Priority 3).
- -H (hydrogen atom): Lowest priority (Priority 4).

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation "

(R)" for rectus. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Enantioselective Synthesis

The production of single-enantiomer compounds is critical, as different enantiomers can exhibit vastly different biological effects.^[7] The most common and efficient route to **(R)-(+)-2-Phenyl-1-propanol** is the asymmetric reduction of a prochiral precursor, typically 2-phenylpropionaldehyde or propiophenone.

This transformation relies on a chiral catalyst or biocatalyst to control the stereochemical outcome, ensuring the hydrogen atoms are added to the carbonyl group in a spatially defined manner.

Caption: Asymmetric synthesis of **(R)-(+)-2-Phenyl-1-propanol**.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a general methodology for the asymmetric hydrogenation of propiophenone using a Ruthenium-BINAP type catalyst, a common method for achieving high enantioselectivity.^[8]

Materials:

- Propiophenone
- Ruthenium precursor (e.g., $[\text{RuCl}_2(\text{benzene})]_2$)
- Chiral ligand (e.g., (R)-BINAP)
- Degassed, anhydrous solvent (e.g., methanol)
- Hydrogen gas (high purity)
- Inert gas (Argon or Nitrogen)

Procedure:

- Catalyst Preparation (under inert atmosphere): In a glovebox, dissolve the ruthenium precursor and the (R)-BINAP ligand in degassed methanol. Stir the solution at room temperature for 30-60 minutes to form the active catalyst complex.
- Reaction Setup: Transfer the prepared catalyst solution to a high-pressure hydrogenation reactor that has been purged with inert gas.
- Substrate Addition: Add a solution of propiophenone in degassed methanol to the reactor.
- Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
- Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). The reaction progress can be monitored by taking aliquots and analyzing them by GC or TLC. Lowering the reaction temperature can often increase enantioselectivity.[8]
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
- Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **(R)-(+)-2-Phenyl-1-propanol**.
- Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC (see Section 6.0).

Key Applications

The utility of **(R)-(+)-2-Phenyl-1-propanol** stems from its specific stereochemistry and functional groups.

- Chiral Building Block: It is a versatile chiral synthon used in the synthesis of more complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[9] Its defined stereocenter is fundamental for introducing chirality into target molecules.
- Pharmaceutical Intermediate: Phenylpropanol derivatives are integral in the synthesis of various active pharmaceutical ingredients, including certain non-steroidal anti-inflammatory

drugs (NSAIDs) and beta-adrenoblockers.[9][10]

- Fragrance Industry: 2-Phenyl-1-propanol possesses a pleasant floral scent, often described as Lila-hyacinth.[7][10] This makes it a valuable ingredient in cosmetics, fine fragrances, and household products.

Analytical Methodologies for Enantiomeric Purity Assessment

For any application involving a chiral compound, verifying its enantiomeric purity is a critical quality control step. The accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis.[11]

Caption: General workflow for ee determination by Chiral HPLC.

Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.[11]

Feature	Chiral HPLC	Chiral GC	Chiral NMR Spectroscopy
Principle	Differential interaction of enantiomers with a chiral stationary phase (CSP).[11]	Separation of volatile enantiomers based on differential interaction with a CSP in a capillary column.[11]	Formation of diastereomeric complexes with a chiral solvating agent, causing distinct chemical shifts.[11]
Resolution	High	Very High	Moderate to Low
Sample Prep	Simple dissolution	May require derivatization to increase volatility.[11]	Simple, but requires a chiral solvating agent.[11]
Accuracy	High	High	Good, but can be limited by peak overlap

Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a standard method for separating the enantiomers of 2-phenyl-1-propanol. Polysaccharide-based chiral stationary phases are highly effective for this separation. [12]

Materials and Equipment:

- HPLC system with UV detector, pump, and column oven.[12]
- Chiral HPLC Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 μ m).[12]
- HPLC Grade Solvents: n-Hexane, Isopropanol (2-Propanol).[12]
- Sample of 2-phenyl-1-propanol.
- Volumetric flasks, pipettes, and syringe filters (0.45 μ m).

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v). Degas the solution thoroughly before use. The ratio of the alcohol modifier is a crucial parameter for optimizing resolution.[12]
- Sample Preparation: Accurately weigh and dissolve a small amount of the 2-phenyl-1-propanol sample in the mobile phase to create a solution of approximately 0.5-1.0 mg/mL. Filter the sample solution through a 0.45 μ m syringe filter into an HPLC vial.[12]
- HPLC Conditions:
 - Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
 - Flow Rate: 0.5 mL/min. A lower flow rate can increase interaction time and improve resolution.[12]
 - Column Temperature: 25 °C.[12]

- Detection: UV at 254 nm (due to the phenyl group chromophore).[12]
- Injection Volume: 10 μ L.[12]
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject the prepared sample.
 - Record the chromatogram. The (R) and (S) enantiomers should resolve into two separate peaks.
- Data Processing:
 - Integrate the area of each peak.
 - Calculate the enantiomeric excess (ee) using the formula: $ee (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] * 100$ (where $Area_1$ is the area of the major enantiomer peak and $Area_2$ is the area of the minor one).

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety.

- Hazard Identification: **(R)-(+)-2-Phenyl-1-propanol** is classified as harmful if swallowed (H302).[1] It can also be irritating to the eyes, skin, and respiratory system.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]
- Handling: Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as it is a combustible liquid. [6][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3]

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